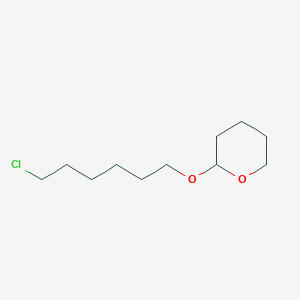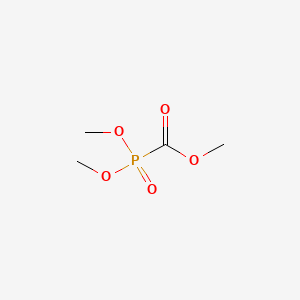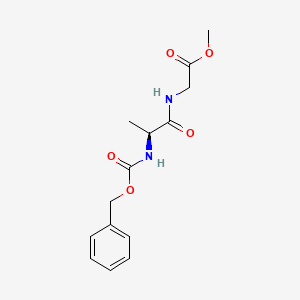
N-Trifluoroacetyl-L-phenylalanine
Vue d'ensemble
Description
N-Trifluoroacetyl-L-phenylalanine is a derivative of the amino acid phenylalanine . It has an empirical formula of C11H10F3NO3 and a molecular weight of 275.22 . The compound contains a total of 28 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of N-Trifluoroacetyl-L-phenylalanine includes a phenylalanine core with a trifluoroacetyl group attached . The compound has a SMILES string representation of COC(=O)C(Cc1ccccc1)NC(=O)C(F)(F)F .Physical And Chemical Properties Analysis
N-Trifluoroacetyl-L-phenylalanine has a molecular weight of 275.22 and is suitable for gas chromatography . It should be stored at a temperature of 2-8°C . The compound has an assay of approximately 98% .Applications De Recherche Scientifique
Protein-Small Molecule Interactions
N-Trifluoroacetyl-L-phenylalanine has been extensively studied in magnetic resonance studies, particularly in understanding protein-small molecule interactions. For instance, its binding to α-chymotrypsin was explored to investigate the molecular details of enzyme-inhibitor interaction, including the effects of pH variations. These studies provide insights into the interaction dynamics between the trifluoroacetyl group and the catalytic locus of enzymes, shedding light on enzyme function and inhibition mechanisms (Gammon, Smallcombe, & Richards, 1972).
Enzyme Hydrolysis Studies
Research has demonstrated the role of N-Trifluoroacetyl-L-phenylalanine in the hydrolysis of N-acyl derivatives of amino acids by acylase I. These findings are significant as they offer insights into the rate of hydrolysis of trifluoroacetyl derivatives, their optical specificity, and the implications for enzyme action on amino acids. This knowledge is crucial in understanding enzyme kinetics and designing enzyme inhibitors (Fones & Lee, 1954).
NMR Spectroscopy Studies
The binding of N-Trifluoroacetyl derivatives of phenylalanine to enzymes has also been a subject of study in nuclear magnetic resonance (NMR) spectroscopy. This research offers valuable insights into the chemical shifts and dissociation constants in enzyme-inhibitor complexes, enhancing our understanding of enzyme kinetics and the structural aspects of enzyme-active sites (Nicholson & Spotswood, 1973).
Metabolic Engineering
In the field of metabolic engineering, studies involving N-Trifluoroacetyl-L-phenylalanine focus on improving the production of L-Phenylalanine. This research is significant for industrial microbial synthesis of amino acids, offering insights into optimizing production processes and enhancing yields (Ding et al., 2016).
Antitumor Activity Screening
N-Trifluoroacetyl derivatives of amino acids, including N-Trifluoroacetyl-L-phenylalanine, have been assessed for their growth-inhibitory activity in antitumor screenings. This research contributes to the understanding of the potential antitumor properties of these compounds, aiding in the development of new cancer therapies (Otani & Briley, 1979).
Biochemical Studies in Translation Systems
The compound has been used in biochemical studies to investigate its impact on translation systems in microbiology. Such research enhances our understanding of biochemical pathways and the role of specific amino acids in protein synthesis (Baldini et al., 1988).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMOENDFIKQBZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetyl-L-phenylalanine | |
CAS RN |
350-09-4 | |
| Record name | N-Trifluoroacetyl-l-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















